Aziridin-1-amine

Description

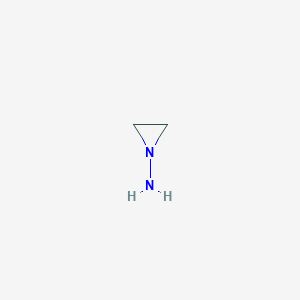

Structure

2D Structure

Properties

CAS No. |

1721-30-8 |

|---|---|

Molecular Formula |

C2H6N2 |

Molecular Weight |

58.08 g/mol |

IUPAC Name |

aziridin-1-amine |

InChI |

InChI=1S/C2H6N2/c3-4-1-2-4/h1-3H2 |

InChI Key |

RLFFLEZFARXFQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1N |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Design

Electrochemical synthesis has emerged as a sustainable method for Aziridin-1-amine derivatives, leveraging electricity as a clean oxidant. The process involves anodic oxidation of thianthrene (TT) to generate a dicationic intermediate, which reacts with alkenes to form bis(thianthrenium) adducts. Subsequent nucleophilic substitution by primary amines yields N-alkyl aziridines (Fig. 1a). This method circumvents stoichiometric chemical oxidants, producing hydrogen gas and trifluoroacetate as benign by-products.

Key advantages include compatibility with unactivated alkenes (e.g., 1-octene) and diverse primary amines, such as tryptamine and ethanolamine. For example, coupling propene gas with a commercially available primary amine afforded this compound derivatives in 86% yield (Fig. 1b). The reaction’s scalability was demonstrated using a flow reactor to produce 3.2 g of product, highlighting industrial potential.

Substrate Scope and Limitations

The electrochemical method accommodates sterically hindered alkenes (e.g., cyclohexene) and functionalized amines, including those with hydroxyl groups (ethanolamine) and aromatic rings (primaquine). However, secondary amines fail to undergo efficient substitution due to reduced nucleophilicity. Competitive diamination or dihalogenation may occur if reaction conditions deviate, particularly in the absence of base.

Vapor-Phase Dehydration of Alkanolamines

Industrial-Scale Synthesis

Patented vapor-phase dehydration methods remain the cornerstone of large-scale this compound production. In this process, alkanolamines (e.g., 2-aminoethanol) undergo intramolecular dehydration over solid acid catalysts (e.g., γ-alumina) at 250–400°C. The reaction produces this compound, water, and carbonyl by-products, which are stabilized via adduct formation with excess amine to prevent polymerization.

A representative patent (WO1988007038A1) describes a continuous process using an absorption tower with amine-containing absorbing liquids (Fig. 2a). Recovery yields exceed 80% when the amine concentration in the absorbing liquid exceeds 80 mol%. Distillation under amine-rich conditions further purifies the product, achieving >95% purity.

Challenges and Optimization

Polymerization of this compound during recovery poses a major challenge, mitigated by maintaining high amine concentrations (>30 mol%) and low temperatures (0–80°C). Catalytic side reactions, such as carbonyl formation, are suppressed using inert gas dilution (nitrogen or argon) and ammonia co-feeds. Recent optimizations focus on catalyst longevity, with γ-alumina demonstrating stable activity for >1,000 hours.

Cyclization Strategies: Gabriel-Cromwell Synthesis

Stepwise Ring Formation

The Gabriel-Cromwell approach constructs the aziridine ring via conjugate addition and intramolecular cyclization. Starting with aryl vinyl ketones, bromination generates dibromo intermediates, which react with chiral aminoalcohols to form aziridine precursors. Subsequent tosylation, azide substitution, and reduction yield this compound derivatives (Fig. 3a).

This method excels in stereocontrol, producing enantiomerically pure aziridines. For example, (R)-Aziridin-1-amine was synthesized in 72% enantiomeric excess (ee) using (S)-phenylglycinol as the chiral auxiliary. However, multi-step sequences limit scalability, and bromine handling necessitates stringent safety protocols.

Functional Group Compatibility

Electron-deficient alkenes (e.g., acrylonitrile derivatives) undergo efficient bromination, but electron-rich substrates require harsher conditions. The final cyclization step tolerates ester, nitrile, and aryl groups, enabling diverse substitution patterns. Recent modifications replace bromine with iodine, reducing toxicity while maintaining yields (~65%).

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Electrochemical Coupling | Alkenes, Primary Amines | 68–86 | High (flow) | Broad (OH, NH₂, aryl) |

| Vapor-Phase Dehydration | Alkanolamines | 70–95 | Industrial | Limited (sensitive to carbonyl) |

| Gabriel-Cromwell | Aryl Vinyl Ketones | 50–72 | Low | Moderate (esters, nitriles) |

The electrochemical method offers superior functional group tolerance and scalability, whereas vapor-phase dehydration dominates bulk production. The Gabriel-Cromwell approach remains niche for chiral synthesis despite scalability constraints.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained aziridine ring undergoes regioselective nucleophilic attack, influenced by substituents and reaction conditions.

Alcoholysis and Aminolysis

-

Mechanism : Ring-opening proceeds via SN2 pathways, with stereochemical outcomes dependent on Brønsted acid presence .

-

Example : Reaction with phenylethynyl trifluoroborate under LiHSO₄ catalysis yields γ-branched amines (71% yield, 91% NMR conversion) .

β-Elimination to Allylic Amines

Base-induced β-elimination generates allylic amines, competing with α-deprotonation pathways.

Key Findings

-

Computational studies : E2-like transition states favor β-elimination when α-protons are absent .

-

Experimental validation : N-Benzenesulfonyl aziridines lacking α-protons yield allylic amines under LDA (lithium diisopropylamide) .

| Substrate | Base | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Ts-aziridine (no α-H) | LDA/THF | Allylic amine | 60–75 | |

| N-Ts-aziridine (with α-H) | LDA/HMPA | Decomposition | – |

Transition-Metal-Catalyzed Cross-Coupling

Aziridin-1-amine participates in regioselective C–C bond formation via metal catalysis.

Nickel-Catalyzed Coupling

-

Conditions : Ni/electron-deficient alkene ligands enable coupling with aryl/alkylzinc reagents at substituted positions .

-

Example : Doyle’s method achieves quaternary stereocenters with >95% regioselectivity .

Palladium-Catalyzed Coupling

-

Scope : Aryl boronic acids couple with N-sulfonyl aziridines, forming C–N bonds with stereochemical inversion .

| Catalyst | Nucleophile | Product Type | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Ni | Alkylzinc | Branched amines | 85–95 | >99% regio | |

| Pd | Aryl boronic acids | Biaryl amines | 70–90 | Stereoinversion |

N-Oxide Formation

-

Oxidation : Lewis acids (e.g., B(C₆F₅)₃) induce ring decomposition to carbocations and azanides, enabling tandem reactions with alkenes .

-

Nitroso Compound Extrusion : N-Oxide intermediates release nitroso compounds, leaving olefins .

Photochemical Reactivity

-

Singlet Nitrene Generation : Photoirradiation of azoxy-triazenes transfers nitrogen atoms to alkenes, forming aziridines (45–95% yield) .

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Styrene | 390 nm light/AT1 | Aziridine | 70 | |

| Propene gas | Electrochemical | Anticancer agent | 71 |

Scientific Research Applications

Aziridin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aziridin-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins, potentially leading to biological effects such as cytotoxicity .

Comparison with Similar Compounds

Azetidin-3-amine (Four-Membered Ring Analogue)

Azetidin-3-amine (CAS 102065-86-1, C₃H₈N₂) shares structural similarities but contains a four-membered azetidine ring. Key differences include:

| Property | Aziridin-1-amine Derivatives | Azetidin-3-amine |

|---|---|---|

| Ring strain | High (60° bond angles) | Moderate (90° bond angles) |

| Reactivity | Rapid ring-opening with nucleophiles | Slower ring-opening, higher thermal stability |

| Synthetic applications | Crosslinking agents, alkylating agents | Intermediate for β-lactam antibiotics |

| Safety | High toxicity (mutagenic potential) | Moderate toxicity; requires PPE but less hazardous |

| Molecular weight | 72–100 g/mol | 72.11 g/mol |

Azetidine's reduced ring strain makes it less reactive than aziridine derivatives, favoring applications in drug design (e.g., β-lactam scaffolds) .

4-(Azetidin-1-yl)-1,1-diphenylbutan-1-amine

Unlike this compound derivatives:

- Synthesis : Prepared via hydroamination of allylic amines with azetidine, requiring elevated temperatures (52°C, 48 hours) .

- Applications : Used in asymmetric catalysis and as a ligand in transition-metal complexes due to steric bulk and chiral centers .

- Stability : The azetidine ring remains intact under mild conditions, contrasting with aziridine’s propensity for rapid ring-opening.

2-(Azetidin-1-yl)ethylamine (CAS 68766-97-2)

This compound (C₆H₁₄N₂) features an azetidine ring linked to a methyl-substituted ethylamine chain. Key distinctions:

- Reactivity : The secondary amine group participates in hydrogen bonding, enhancing solubility in polar solvents compared to this compound derivatives.

Aziridine-Based Prodrugs

CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is a prodrug activated by NQO2 (NAD(P)H quinone oxidoreductase 2) in human cells. Its aziridine group forms DNA crosslinks upon bioactivation, achieving 100–3000-fold cytotoxicity enhancement in the presence of co-substrates like NRH (nicotinamide riboside) . In contrast, azetidine derivatives lack comparable bioactivation mechanisms, limiting their use in targeted therapies.

Q & A

Basic Question: What experimental protocols are recommended for synthesizing and characterizing Aziridin-1-amine?

Methodological Answer:

- Synthesis Design : Use small-scale reactions with controlled conditions (e.g., inert atmosphere, precise temperature) to minimize side reactions. Reference established aziridine synthesis methods (e.g., Staudinger or Gabriel reactions) and adapt them for this compound .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For novel derivatives, include elemental analysis .

- Documentation : Follow guidelines for reporting experimental details, including reagent sources (e.g., suppliers like Aladdin Scientific Corporation) and equipment specifications to ensure reproducibility .

Basic Question: How to assess the purity and stability of this compound under laboratory conditions?

Methodological Answer:

- Purity Analysis : Combine chromatographic (HPLC, GC) and spectroscopic (FTIR, UV-Vis) techniques. Calibrate instruments using certified standards .

- Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS and compare with stability guidelines for aziridines .

- Data Validation : Use triplicate measurements and statistical tools (e.g., standard deviation, confidence intervals) to ensure reliability .

Advanced Question: How to resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer:

- Contradiction Analysis Framework :

- Comparative Review : Systematically catalog studies, noting variables (e.g., dosage, exposure duration, model organisms). Identify outliers using meta-analysis tools .

- Experimental Replication : Reproduce conflicting studies under standardized conditions. For example, test cytotoxicity using identical cell lines (e.g., HEK293) and assay protocols (e.g., MTT assays) .

- Mechanistic Investigation : Probe molecular pathways (e.g., DNA alkylation potential) via in vitro assays and computational modeling (e.g., molecular docking) to clarify discrepancies .

- Ethical Reporting : Adhere to toxicological data reporting standards, emphasizing limitations (e.g., "no data available" for specific endpoints, as seen in Aladdin’s safety sheets) .

Advanced Question: How to design a study evaluating this compound’s reactivity in complex biological systems?

Methodological Answer:

- Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "this compound selectively alkylates cysteine residues in proteins") .

- Multi-Omics Integration : Use proteomics to identify adduct formation and transcriptomics to assess downstream gene expression changes. Validate findings with knockout cell lines or competitive inhibition assays .

- Risk Mitigation : Incorporate safety protocols (e.g., fume hoods, PPE) as outlined in safety data sheets (SDS) and adhere to institutional biosafety guidelines .

Basic Question: What literature review strategies ensure comprehensive coverage of this compound research?

Methodological Answer:

- Database Utilization : Search PubMed, SciFinder, and Reaxys using controlled vocabulary (e.g., CAS numbers, IUPAC names). Avoid unreliable sources like benchchem.com .

- Citation Chaining : Trace references from seminal papers and use tools like Web of Science to identify newer studies citing foundational work .

- Contradiction Logging : Maintain a log of conflicting findings (e.g., divergent toxicity results) for later analysis .

Advanced Question: How to address over-constraining in computational models predicting this compound’s behavior?

Methodological Answer:

- Constraint Relaxation : Use iterative simulations (e.g., Monte Carlo methods) to identify redundant or conflicting parameters. Prioritize physiochemical properties (e.g., pKa, logP) validated via experimental data .

- Hybrid Modeling : Combine quantum mechanical calculations (e.g., DFT) with machine learning to balance accuracy and computational feasibility .

- Validation : Compare model outputs with empirical data (e.g., reaction kinetics) and refine using Bayesian statistics .

Basic Question: What are the best practices for documenting this compound research in publications?

Methodological Answer:

- Structured Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for methods, results, and discussion sections. Avoid duplicating data in text and tables .

- Supplementary Materials : Archive raw datasets, spectra, and detailed synthetic procedures in repositories like Zenodo. Label files with unique identifiers (e.g., SI-1, SI-2) .

- Ethical Compliance : Disclose funding sources and conflicts of interest. Use standardized keywords (e.g., "aziridine derivatives," "alkylation") for discoverability .

Advanced Question: How to optimize reaction conditions for this compound in enantioselective synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions .

- Chiral Analysis : Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee). Cross-validate with X-ray crystallography for absolute configuration .

- Mechanistic Probes : Use kinetic isotope effects (KIE) or in situ spectroscopy (e.g., ReactIR) to elucidate stereochemical control mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.